1-Phenylsemicarbazide hydrochloride
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Overview
Description
1-Phenylsemicarbazide hydrochloride is a chemical compound with the molecular formula C7H9N3O·HCl. It is a derivative of semicarbazide, featuring a phenyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and analytical chemistry.
Preparation Methods
1-Phenylsemicarbazide hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazine with urea. In an industrial setting, phenylhydrazine hydrochloride, urea, and water are mixed in a reactor. The mixture is heated to above 100°C for a condensation reaction, followed by cooling and filtration to obtain the product with a high yield .
Chemical Reactions Analysis
1-Phenylsemicarbazide hydrochloride undergoes various chemical reactions, including:
Cyclocondensation Reactions: It reacts with 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones to form alkyl (aryl/heteroaryl) substituted 3-trifluoromethyl-1 H-1-phenylpyrazoles and alkyl 3-carboxylate analogs.
Substitution Reactions: The compound can participate in substitution reactions, where the phenyl group can be replaced or modified under specific conditions.
Common reagents used in these reactions include alkoxy compounds and trihaloalkenes. The major products formed are pyrazoles and carboxylate analogs .
Scientific Research Applications
1-Phenylsemicarbazide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylsemicarbazide hydrochloride involves its interaction with various molecular targets. In biological systems, it can form complexes with proteins and other biomolecules, affecting their function. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes makes it useful in analytical applications .
Comparison with Similar Compounds
1-Phenylsemicarbazide hydrochloride can be compared with other semicarbazide derivatives, such as:
Phenylhydrazine: Similar in structure but lacks the urea moiety.
Semicarbazide: Lacks the phenyl group, making it less hydrophobic.
Phenicarbazide: Another derivative with similar applications but different reactivity profiles.
The uniqueness of this compound lies in its combination of the phenyl group and semicarbazide structure, providing a balance of hydrophobicity and reactivity that is valuable in various chemical and biological applications.
Properties
Molecular Formula |
C7H10ClN3O |
---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
anilinourea;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7(11)10-9-6-4-2-1-3-5-6;/h1-5,9H,(H3,8,10,11);1H |
InChI Key |
ZKPXPRAVTFOIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)N.Cl |
Origin of Product |
United States |
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